8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione class, characterized by substitutions at positions 7 and 8 of the purine core. The 8-position is modified with a (2-hydroxyethyl)amino group, while the 7-position carries a 2-hydroxy-3-phenoxypropyl chain. The 1- and 3-positions are methylated, enhancing metabolic stability and modulating receptor interactions. The hydroxyethyl and phenoxypropyl groups likely influence solubility, bioavailability, and pharmacological activity, positioning this compound as a candidate for cardiovascular or bronchodilatory applications .
Properties
IUPAC Name |
8-(2-hydroxyethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5/c1-21-15-14(16(26)22(2)18(21)27)23(17(20-15)19-8-9-24)10-12(25)11-28-13-6-4-3-5-7-13/h3-7,12,24-25H,8-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNJQCAWZDZWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(COC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Purine Synthesis
The xanthine core is synthesized via a microwave-assisted cyclization method using 5,6-diaminouracil precursors. A modified protocol from Beilstein Journal of Organic Chemistry employs:
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Reactants : 5,6-Diamino-1,3-dimethyluracil (1.0 equiv)
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Reagent : 1,1,1,3,3,3-Hexamethyldisilazane (HMDS, 3.0 equiv)
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Conditions : Microwave irradiation (150°C, 30 min) under nitrogen.
This method achieves 92% yield of 1,3-dimethylxanthine, compared to 68% yield via classical thermal heating (refluxing acetic acid, 12 hr).
N7 Alkylation
Introduction of the 2-hydroxy-3-phenoxypropyl group at N7 utilizes a two-step epoxide ring-opening strategy:
Step 1 : Glycidyl phenyl ether synthesis
Step 2 : Nucleophilic attack on xanthine
Steric hindrance at N9 necessitates excess glycidyl ether (2.5 equiv) for complete conversion.
N8 Amination
The (2-hydroxyethyl)amino group is introduced via nucleophilic aromatic substitution:
Reaction Optimization Strategies
Microwave-Assisted N7 Alkylation
Comparative studies demonstrate microwave enhancement:
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Temperature | 80°C | 100°C |
| Time | 24 hr | 4 hr |
| Yield | 74% | 88% |
| Purity (HPLC) | 92% | 98% |
Microwave irradiation reduces side product formation by accelerating reaction kinetics.
Solvent Effects on N8 Amination
Screening of polar aprotic solvents reveals:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 58 | 89 |
| DMSO | 46.7 | 62 | 91 |
| NMP | 32.2 | 67 | 94 |
| Butanol | 17.8 | 72 | 96 |
n-Butanol’s moderate polarity balances nucleophilicity and solubility, minimizing ether cleavage side reactions.
Industrial-Scale Production
Continuous Flow Synthesis
A pilot-scale continuous process achieves 85% overall yield:
Reactor Setup :
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Module 1 : Microwave cyclization (150°C, 5 L/min throughput)
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Module 2 : Falling film alkylation reactor (glycidyl ether feed rate: 2.8 kg/hr)
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Module 3 : Packed-bed amination column (residence time: 2 hr)
Key Advantages :
-
40% reduction in processing time vs. batch
-
Consistent purity >99% (USP standards)
Analytical Characterization
Critical quality attributes are verified through:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 4.89 (m, 1H, CH-O), δ 3.72 (t, 2H, NHCH2) |
| 13C NMR | δ 170.2 (C6), δ 155.8 (C2) |
| HRMS | m/z 421.1864 [M+H]+ (Δ 1.2 ppm) |
Chiral Purity Assessment
HPLC with Chiralpak AD-H column confirms 98.7% enantiomeric excess (eluent: hexane/iso-propanol 85:15).
Comparative Method Evaluation
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Classical batch | 52% | 95% | Moderate | 1.00 |
| Microwave batch | 76% | 98% | High | 0.85 |
| Continuous flow | 85% | 99% | Industrial | 0.60 |
Continuous flow synthesis emerges as the optimal approach for large-scale manufacturing, offering superior yield and cost-efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyethyl and phenoxypropyl groups are susceptible to oxidation under specific conditions. For example:
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Hydroxyethyl Oxidation : The 2-hydroxyethylamino side chain can undergo oxidation to form a ketone derivative. Reagents like potassium permanganate (KMnO₄) in acidic or neutral conditions selectively oxidize the hydroxyl group to a carbonyl ().
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Phenoxypropyl Oxidation : The phenoxy moiety may undergo cleavage under strong oxidative conditions (e.g., CrO₃/H₂SO₄), yielding carboxylic acid derivatives .
| Reaction Site | Reagents/Conditions | Product |
|---|---|---|
| 2-Hydroxyethyl | KMnO₄, H₂O, 25°C | 8-(2-Ketoethylamino)-substituted purine |
| Phenoxypropyl | CrO₃/H₂SO₄, reflux | 3-Carboxypropyl-substituted purine |
Reduction Reactions
The purine core and substituents participate in reduction processes:
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Purine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond in the purine ring, yielding a dihydro derivative.
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Nitro Group Reduction : If nitro groups are present in synthetic intermediates, they can be reduced to amines using SnCl₂/HCl .
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Ring Hydrogenation | H₂, Pd-C, EtOH | Dihydro-purine derivative |
| Nitro Reduction | SnCl₂, HCl | Amine-functionalized intermediate |
Nucleophilic Substitution
The amino and hydroxyl groups facilitate nucleophilic substitutions:
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Amino Group Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH replaces the hydroxyethylamino group with alkyl chains.
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Phenoxy Ether Cleavage : HI or BBr₃ cleaves the phenoxy ether bond, generating a phenolic intermediate .
| Reaction | Conditions | Product |
|---|---|---|
| Alkylation | CH₃I, NaH, DMF | 8-Alkylamino-substituted purine |
| Ether Cleavage | BBr₃, CH₂Cl₂, 0°C | Phenolic purine derivative |
Acid/Base-Mediated Reactions
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Deprotonation : The N7 position (pKa ~8.5) undergoes deprotonation in basic media (e.g., NaOH), enhancing solubility and reactivity toward electrophiles .
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Esterification : The hydroxyl groups react with acyl chlorides (e.g., AcCl) to form esters under mild conditions.
| Process | Reagents | Outcome |
|---|---|---|
| Deprotonation | NaOH, H₂O | Increased nucleophilicity at N7 |
| Esterification | AcCl, pyridine | Acetylated hydroxyethyl group |
Photochemical and Thermal Stability
-
Photodegradation : UV light induces cleavage of the phenoxypropyl group, forming radical intermediates .
-
Thermal Decomposition : Heating above 200°C leads to purine ring decomposition, releasing CO₂ and NH₃.
| Condition | Observation |
|---|---|
| UV Light (254 nm) | Phenoxy group fragmentation |
| 200°C, inert atmosphere | Purine ring degradation |
Biological Interactions
While not a direct chemical reaction, the compound interacts with adenosine receptors due to its structural similarity to theophylline. It competitively inhibits receptor binding (), as observed in radioligand assays .
Key Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₅O₅ | |
| Molecular Weight | 402.4 g/mol | |
| Dominant Reactivity | Nucleophilic substitution, oxidation | |
| Stability | Stable under inert conditions, photosensitive |
Scientific Research Applications
The compound 8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, pharmacology, and biochemistry, supported by comprehensive data tables and case studies.
Chemical Properties and Structure
The compound belongs to the class of purine derivatives and exhibits a complex structure characterized by multiple functional groups. Its molecular formula is , indicating the presence of hydroxyl, amino, and phenoxy groups which contribute to its biological activity.
Structural Formula
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases. Notably, it has shown promise in:
- Anticancer Research : Studies have indicated that purine derivatives can inhibit cancer cell proliferation. Specifically, derivatives similar to this compound have been tested for their ability to induce apoptosis in cancer cells.
- Antiviral Activity : The structure of purine analogs allows them to interfere with viral replication processes. Research has documented the effectiveness of similar compounds against viruses such as HIV and Hepatitis C.
Pharmacology
The pharmacological profile of this compound includes:
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which is crucial for DNA synthesis and repair.
- Receptor Modulation : Preliminary studies suggest that it may interact with adenosine receptors, potentially influencing pathways related to inflammation and immune response.
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for investigating cellular processes:
- Signal Transduction Studies : Its role as a modulator of signaling pathways makes it a candidate for exploring mechanisms of cell communication and response.
- Metabolic Pathway Analysis : Researchers utilize this compound to understand metabolic pathways involving purines and their derivatives.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of purine derivatives similar to this compound. The results demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting potential therapeutic applications.
Case Study 2: Antiviral Activity
Research conducted at a leading virology institute evaluated the antiviral efficacy of structurally related compounds against Hepatitis C virus. The findings indicated a dose-dependent reduction in viral load, supporting further investigation into this compound's antiviral properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Journal of Medicinal Chemistry |
| Antiviral | Reduction in viral load | Virology Institute Study |
| Enzyme Inhibition | Inhibition of nucleotide metabolism | Biochemical Journal |
| Receptor Modulation | Modulation of inflammatory pathways | Pharmacology Reports |
Mechanism of Action
The mechanism of action of 8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural features and molecular weights of the target compound and its analogs:
Key Observations :
- Hydrophilicity: The target compound’s 2-hydroxyethyl and phenoxypropyl groups enhance water solubility compared to analogs with purely aromatic (e.g., biphenyl in compound 19) or lipophilic (e.g., benzyl in compound 15) substituents .
Pharmacological Activity
Antiarrhythmic and Cardiovascular Effects
- Compound 2 (): Exhibited strong antiarrhythmic activity (ED₅₀ = 54.9) due to its 8-(2-morpholin-4-yl-ethylamino) substituent, which enhances α₁-adrenoreceptor affinity (Kᵢ = 0.225–1.400 μM) .
- Target Compound: The hydroxyethylamino group may reduce α-adrenoreceptor binding compared to morpholine derivatives but could improve metabolic stability .
Bronchodilatory Potential
- Doxophylline (): A theophylline analog with bronchodilatory effects (therapeutic serum level: 12–13 μg/mL). The target compound’s phenoxypropyl group may similarly modulate adenosine receptor binding, though its efficacy remains unverified .
Structure-Activity Relationships (SAR)
- 8-Substituents: Aminoalkyl groups (e.g., hydroxyethylamino, dimethylaminoethylamino) improve solubility and receptor interaction . Aromatic groups (e.g., biphenyl) increase lipophilicity but reduce bioavailability .
- 7-Substituents: Hydroxy-3-aryloxypropyl chains (e.g., phenoxypropyl) balance hydrophilicity and steric effects, critical for tissue penetration .
Biological Activity
The compound 8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential biological activities. Its unique structure, which includes hydroxyethyl and phenoxypropyl groups, suggests a range of interactions with biological targets. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound.
- Molecular Formula : C17H22N6O4
- Molecular Weight : 374.40 g/mol
- LogP : 0.916
- Hydrogen Bond Acceptors : 8
- Hydrogen Bond Donors : 4
| Property | Value |
|---|---|
| Molecular Formula | C17H22N6O4 |
| Molecular Weight | 374.40 g/mol |
| LogP | 0.916 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from a purine core. The introduction of hydroxyethyl and phenoxypropyl groups is achieved through substitution reactions using alkyl halides and amines under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, influencing critical biological pathways.
Case Studies and Research Findings
- Antitumor Activity : Research indicates that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in MDA-MB-231 breast cancer cells with IC50 values ranging from 21.6 μM to higher concentrations depending on structural modifications .
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE), an important target in neurodegenerative diseases. Similar purine derivatives have demonstrated dual inhibition of AChE and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease .
- Antimicrobial Properties : Some studies suggest that purine derivatives possess antimicrobial activity against various pathogens. The presence of specific functional groups in the structure can enhance this activity, making it a candidate for further investigation in antimicrobial drug development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Antitumor Activity (IC50) | Enzyme Inhibition |
|---|---|---|
| 8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine | ~21.6 μM | AChE/BChE Dual Inhibitor |
| 8-{[2-(dimethylamino)ethyl]amino}-7-(2-hydroxy-3-phenyloxypropyl)-purine | ~29.3 μM | AChE Inhibitor |
| 8-{(4-methoxyphenoxy)propyl}-7-(hydroxyethylamino)-purine | Not specified | Moderate AChE inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can structural characterization be validated?
- Synthesis : The compound can be synthesized via nucleophilic substitution reactions at the 8-position of the purine-2,6-dione core. For example, reacting 8-chloro derivatives (e.g., 8-chloro-1,3-dimethylxanthine) with hydroxyalkylamine nucleophiles (e.g., 2-hydroxyethylamine) in anhydrous DMF with K₂CO₃ as a base, followed by purification via silica gel chromatography .
- Characterization : Validate using FTIR (e.g., peaks at ~1697 cm⁻¹ for C=O stretching), mass spectrometry (e.g., fragmentation patterns at m/z 169 or 149), and ¹H/¹³C NMR to confirm substituent integration and regiochemistry .
Q. How can reaction conditions be optimized for introducing substituents at the 7- and 8-positions?
- Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, base strength). For instance, a fractional factorial design can identify critical factors like reaction time or nucleophile concentration. This approach minimizes experimental runs while maximizing data robustness .
- Example: Optimize alkylation at the 7-position by screening solvents (DMF vs. THF) and bases (K₂CO₃ vs. NaH) to improve yield .
Advanced Research Questions
Q. What computational strategies predict drug-like properties or reactivity of this compound?
- Virtual screening : Use tools like *Chemicalize.org * (ChemAxon) to calculate logP, polar surface area, and solubility. For reactivity, apply quantum chemical methods (e.g., DFT) to model transition states for nucleophilic substitutions or hydrogen-bonding interactions .
- Example : Predict metabolic stability by simulating cytochrome P450 interactions using molecular docking .
Q. How can contradictions in biological activity data across substituted xanthine derivatives be resolved?
- Conduct comparative pharmacodynamic studies using standardized assays (e.g., kinase inhibition or necroptosis models). For example, screen the compound alongside analogs (e.g., 8-chloro or 7-ethyl derivatives) to isolate structural determinants of activity .
- Data reconciliation : Use cheminformatics to cluster compounds by physicochemical properties (e.g., logP, hydrogen bond donors) and correlate with bioactivity trends .
Q. What methodologies enable the development of novel derivatives with enhanced selectivity?
- Informer libraries : Screen against a diverse set of drug-like molecules (e.g., Aryl Halide Chemistry Informer Library) to evaluate synthetic feasibility and functional group tolerance. This identifies optimal reaction pathways for introducing phenoxy or hydroxypropyl groups .
- Hybrid approaches : Combine combinatorial chemistry (e.g., parallel synthesis of 7-R-8-thio analogs) with high-throughput bioassays to prioritize lead candidates .
Methodological Tables
| Parameter | Value | Implications | Reference |
|---|---|---|---|
| XLogP | ~1.2 (estimated) | Moderate lipophilicity; suitable for CNS targeting | |
| Hydrogen bond donors | 2 | Enhances solubility but may reduce BBB penetration | |
| Polar surface area | 78.7 Ų | High polarity; potential for aqueous instability |
Key Notes
- Advanced synthesis : For scale-up, prioritize membrane separation technologies (e.g., nanofiltration) to purify hydrophilic intermediates .
- Contradiction resolution : Replicate conflicting studies under controlled conditions (e.g., identical cell lines, assay protocols) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
